

In-Depth Technical Guide: 2-(Methylamino)cyclohexanone Hydrochloride

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Compound of Interest

Compound Name: 2-(Methylamino)cyclohexanone
hydrochloride

Cat. No.: B1357846

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)cyclohexanone hydrochloride is a chemical compound belonging to the class of aminoketones. Its structure consists of a cyclohexanone ring substituted at the alpha position with a methylamino group. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, based on available scientific information. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

Quantitative data for several key physical properties of **2-(Methylamino)cyclohexanone hydrochloride** are not readily available in peer-reviewed literature. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ CINO	[PubChem][1]
Molecular Weight	163.65 g/mol	[001CHEMICAL][2], [AChemBlock][3]
CAS Number	23148-86-9	[001CHEMICAL][2], [AChemBlock][3]
IUPAC Name	2-(methylamino)cyclohexan-1-one hydrochloride	[PubChem][4]
Synonyms	2-(Methylamino)cyclohexanone HCl, 2-(methylamino)cyclohexan-1-one;hydrochloride	[PubChem][4]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
Appearance	Not available	

Synthesis

The synthesis of **2-(Methylamino)cyclohexanone hydrochloride** is anticipated to proceed via a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, cyclohexanone reacts with formaldehyde and methylamine hydrochloride.

While a detailed experimental protocol for the synthesis of **2-(Methylamino)cyclohexanone hydrochloride** is not explicitly available, a representative procedure can be adapted from the synthesis of the closely related 2-(dimethylamino)methyl-cyclohexanone hydrochloride.[5]

Generalized Experimental Protocol: Mannich Reaction

Disclaimer: This is a generalized protocol adapted for the synthesis of **2-(Methylamino)cyclohexanone hydrochloride** and has not been experimentally validated for this specific compound.

Materials:

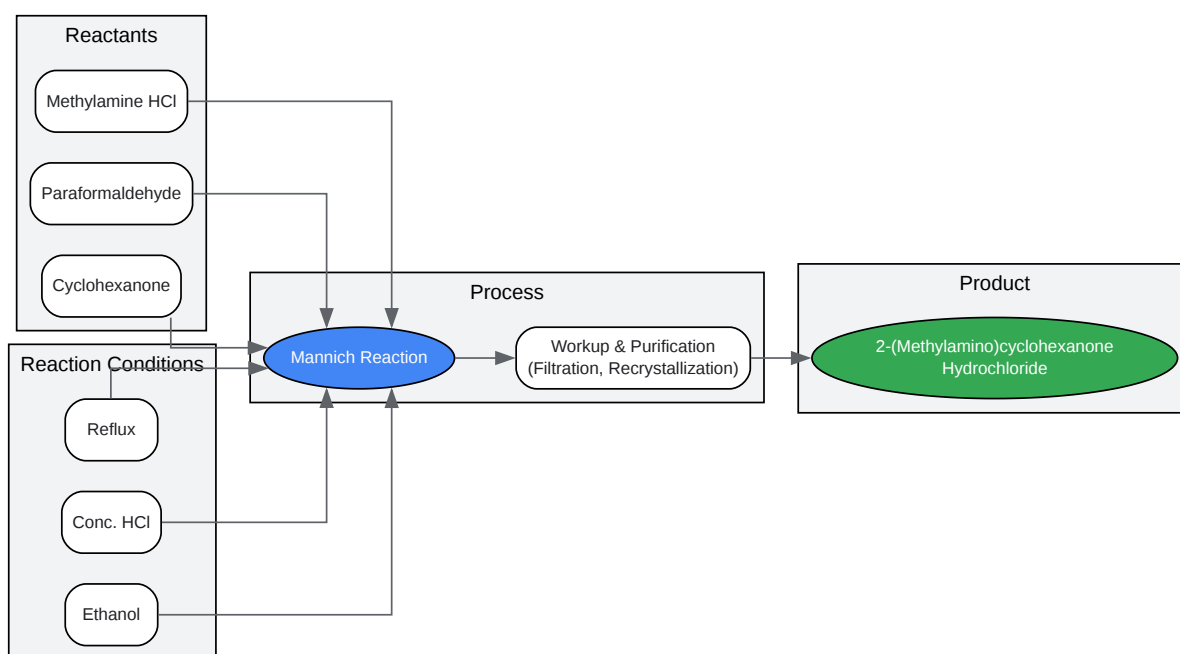
- Cyclohexanone
- Paraformaldehyde
- Methylamine hydrochloride
- Concentrated Hydrochloric Acid
- Ethanol
- Acetone

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in equimolar amounts in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.^[5]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, **2-(Methylamino)cyclohexanone hydrochloride**, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the solid product by filtration and wash with a cold solvent (e.g., acetone or a mixture of ethanol and acetone) to remove unreacted starting materials and byproducts.^[5]

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).[5]
- Dry the purified product under vacuum to obtain **2-(Methylamino)cyclohexanone hydrochloride**.

Synthesis Workflow



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A generalized workflow for the synthesis of **2-(Methylamino)cyclohexanone hydrochloride** via the Mannich reaction.

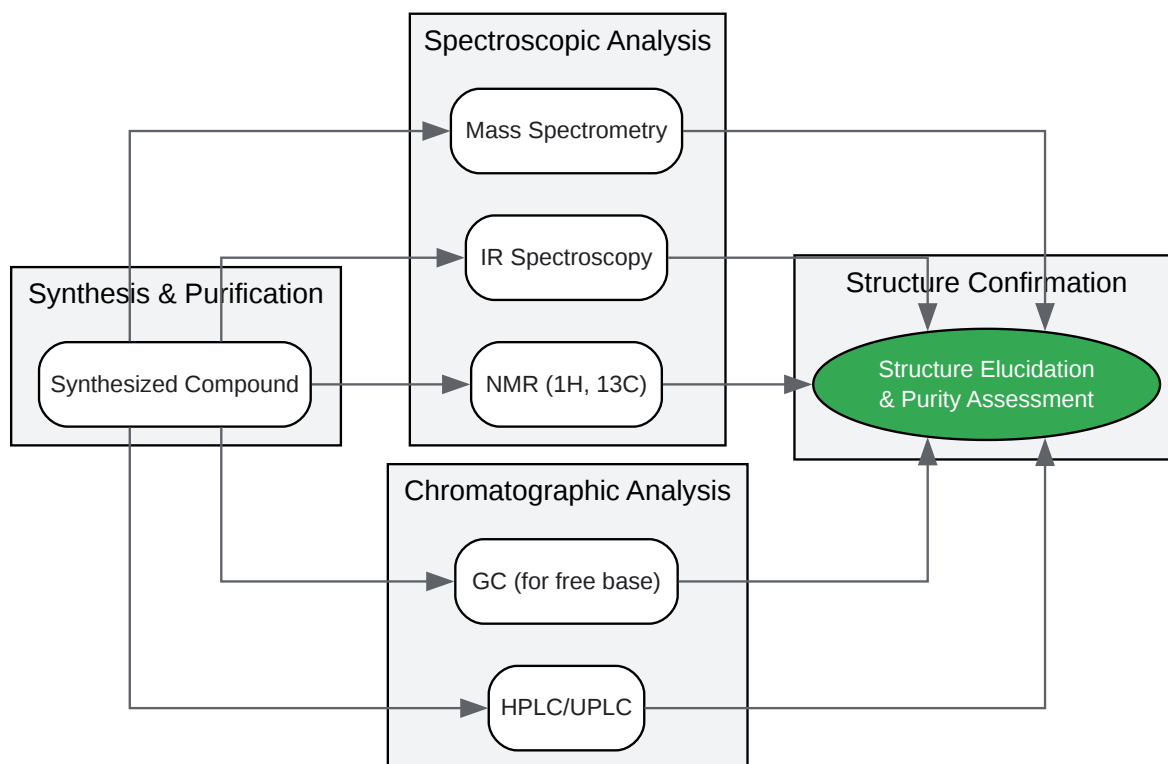
Analytical Characterization

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, and MS) for **2-(Methylamino)cyclohexanone hydrochloride** are not currently available in the public domain. The characterization of this compound would rely on standard analytical techniques.

Expected Spectral Properties

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methine proton at the C2 position, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would be indicative of the structure.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the amino group, the methyl carbon, and the four methylene carbons of the cyclohexanone ring.
- IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1700\text{--}1725\text{ cm}^{-1}$. N-H stretching and bending vibrations from the secondary amine hydrochloride would also be present.
- Mass Spectrometry: The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the free base ($\text{C}_7\text{H}_{13}\text{NO}$).

Analytical Workflow for Characterization



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A logical workflow for the analytical characterization and purity assessment of a synthesized compound like **2-(Methylamino)cyclohexanone hydrochloride**.

Reactivity and Stability

Information regarding the specific reactivity and stability of **2-(Methylamino)cyclohexanone hydrochloride** is limited. As a hydrochloride salt of an aminoketone, it is expected to be a relatively stable solid. The free base form would be susceptible to oxidation and other reactions typical of secondary amines and ketones. Storage in a cool, dry, and inert atmosphere is recommended.^[6]

Biological Activity

There is no readily available scientific literature detailing the biological activity, pharmacology, or toxicology of **2-(Methylamino)cyclohexanone hydrochloride**. Its structural similarity to certain pharmacologically active molecules, such as precursors to tramadol and analogues of

ketamine, suggests a potential for biological effects, but this remains uninvestigated. Any handling of this compound should be performed with appropriate safety precautions in a laboratory setting.

Conclusion

2-(Methylamino)cyclohexanone hydrochloride is a compound for which basic chemical identification is established. However, a comprehensive understanding of its physical properties, detailed and validated synthetic protocols, and experimental spectral data is lacking in the accessible scientific literature. Furthermore, its biological profile remains unexplored. This technical guide consolidates the available information and highlights the areas where further research is needed to fully characterize this compound. For researchers and drug development professionals, this molecule represents a largely uncharted area with potential for investigation.

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